molecular formula C14H12ClNO4S B15375218 N-(4-chlorophenyl)sulfonyl-4-methoxybenzamide CAS No. 22187-55-9

N-(4-chlorophenyl)sulfonyl-4-methoxybenzamide

Cat. No.: B15375218
CAS No.: 22187-55-9
M. Wt: 325.8 g/mol
InChI Key: ZIEZBTOATGEREY-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)sulfonyl-4-methoxybenzamide is a sulfonamide derivative characterized by a benzamide core substituted with a 4-methoxy group and a 4-chlorophenylsulfonyl moiety. This compound is of interest due to its structural versatility, which allows for interactions with biological targets such as enzymes or receptors. Its synthesis typically involves coupling reactions between 4-methoxybenzoic acid derivatives and 4-chlorophenylsulfonamide intermediates, followed by purification via crystallization or chromatography .

Properties

CAS No.

22187-55-9

Molecular Formula

C14H12ClNO4S

Molecular Weight

325.8 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfonyl-4-methoxybenzamide

InChI

InChI=1S/C14H12ClNO4S/c1-20-12-6-2-10(3-7-12)14(17)16-21(18,19)13-8-4-11(15)5-9-13/h2-9H,1H3,(H,16,17)

InChI Key

ZIEZBTOATGEREY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Biological Activity

N-(4-chlorophenyl)sulfonyl-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Recent studies have highlighted its potential applications in antibacterial, antifungal, and anticancer therapies. This article provides a comprehensive overview of the compound's biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its pharmacological relevance. The presence of the 4-chlorophenyl and 4-methoxybenzamide moieties contributes to its unique chemical properties, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt biochemical pathways. Preliminary studies indicate that it may inhibit bacterial cell wall synthesis and protein synthesis by binding to active sites of target enzymes .

Proposed Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase and urease, which are crucial for various physiological processes .
  • Cellular Interactions : Docking studies suggest that it interacts favorably with amino acids in target proteins, indicating potential for high specificity in therapeutic applications .

Antibacterial Activity

This compound has demonstrated moderate to strong antibacterial activity against several strains, including:

  • Salmonella typhi
  • Bacillus subtilis

The compound's effectiveness varies across different bacterial strains, with some exhibiting weak to moderate susceptibility .

Anticancer Potential

There is emerging evidence supporting the compound's role in cancer therapy. It has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and disruption of metabolic pathways .

Case Studies

  • Study on Antiviral Activity : A derivative of the compound was synthesized and tested for anti-HBV (Hepatitis B Virus) activity. Results showed effective inhibition of HBV replication both in vitro and in vivo, highlighting its potential as an antiviral agent .
  • Enzyme Inhibition Study : A series of benzamide derivatives were synthesized and evaluated for their inhibitory effects on various enzymes. The results indicated that compounds similar to this compound exhibited strong inhibitory effects against cholinesterase and urease enzymes .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/EnzymeObserved Activity Level
AntibacterialSalmonella typhiModerate
Bacillus subtilisStrong
AntifungalVarious fungal strainsLimited
Enzyme InhibitionUreaseStrong
Carbonic AnhydraseModerate

Table 2: Case Study Results

Study FocusMethodologyKey Findings
Anti-HBV ActivityIn vitro & In vivoEffective against HBV replication
Enzyme InhibitionEnzyme assaysStrong inhibition of cholinesterase

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituent groups, halogen positions, and aromatic ring modifications. Key comparisons include:

Table 1: Structural Analogs and Substituent Variations
Compound Name Substituents/Modifications Key Structural Features Reference
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Methyl group at position 4 (benzamide) Enhanced fluorescence intensity due to methyl
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) Bromo, nitro, and methoxy groups Planar geometry with intramolecular hydrogen bonds
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide (5o) Chloro, nitro, sulfamoyl groups Potent α-glucosidase/α-amylase inhibition
N-(4-Fluorophenyl)maleimide (19) Fluorine at para position Similar inhibitory potency to iodine/chloro analogs
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) Cyclohexane ring and hydroxamic acid moiety Antioxidant activity via DPPH radical scavenging

Key Observations :

  • Halogen Effects : In maleimide derivatives, halogen size (F, Cl, Br, I) at the para position minimally affects inhibitory potency (e.g., IC50 values range from 4.34–7.24 μM), suggesting electronic effects dominate over steric factors .
  • Substituent Position : Methoxy groups at position 4 (vs. 2) in benzamide derivatives enhance fluorescence intensity due to electron-donating effects .
  • Planarity and Binding : Compounds like 4MNB exhibit planar geometries stabilized by hydrogen bonds, which may enhance binding to biological targets .

Key Findings :

  • Insecticidal Activity : Pyridine-thioacetamide derivatives with 4-chlorophenyl groups exhibit superior efficacy against aphids compared to commercial insecticides like acetamiprid, likely due to enhanced lipophilicity and target binding .
  • Antioxidant Capacity : Hydroxamic acid derivatives with 4-chlorophenyl groups demonstrate radical scavenging activity comparable to butylated hydroxyanisole (BHA), a common antioxidant .

Physicochemical Properties

Table 3: Physicochemical Data for Selected Compounds
Compound Fluorescence Intensity Solubility (LogP) Crystallographic Data Reference
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide High (λex = 320 nm) LogP ~3.2 (estimated) Not reported
4MNB Not reported LogP ~2.8 Two molecules per asymmetric unit
N-(4-Chlorophenyl)maleimide (22) Not applicable LogP ~2.5 Planar structure with dihedral angles <10°

Notable Trends:

  • Fluorescence : Methoxy and methyl groups in benzamide derivatives enhance fluorescence, making them useful in spectroscopic applications .
  • Crystallography : Asymmetric unit configurations (e.g., two molecules in 4MNB) influence packing efficiency and stability .

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